molecular formula C16H15BrN2O B5963704 2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide

2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B5963704
M. Wt: 331.21 g/mol
InChI Key: XRFXJRIQKRHGIM-UHFFFAOYSA-M
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Description

2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide is a chemical compound that has garnered significant attention in scientific research. It is a heterocyclic organic compound that is widely used in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide is not fully understood. However, it is known to interact with DNA and RNA by intercalation, which involves the insertion of the compound between the base pairs of DNA or RNA. This interaction can lead to changes in the structure and function of DNA and RNA, resulting in various biological effects.
Biochemical and Physiological Effects:
2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle. Additionally, it has been found to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide in lab experiments is its ability to bind to DNA and RNA, making it a useful tool for studying these molecules. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research on 2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide. One area of interest is its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research is its use as a fluorescent probe for DNA and RNA imaging. Additionally, further studies on its mechanism of action and potential therapeutic applications are needed.

Synthesis Methods

The synthesis of 2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide involves the reaction of 2-methylimidazo[1,2-a]pyridine with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide has found numerous applications in scientific research. It is widely used as a fluorescent probe in biological studies due to its ability to bind to DNA and RNA. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it is used as a catalyst in organic synthesis reactions.

properties

IUPAC Name

2-(2-methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O.BrH/c1-13-11-17-10-6-5-9-16(17)18(13)12-15(19)14-7-3-2-4-8-14;/h2-11H,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFXJRIQKRHGIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+]2=CC=CC=C2N1CC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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